molecular formula C26H32N4O7S B11449867 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11449867
M. Wt: 544.6 g/mol
InChI Key: FXQDCLLBYWSWDU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps, including the formation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzodioxole Intermediate: This step often involves the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Thienopyrimidine Core: This can be achieved through the condensation of thiophene derivatives with urea or guanidine under acidic or basic conditions.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodioxole or thienopyrimidine moieties using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H32N4O7S

Molecular Weight

544.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H32N4O7S/c1-35-12-5-10-27-23(32)16-30-19-9-13-38-24(19)25(33)29(26(30)34)11-4-2-3-6-22(31)28-15-18-7-8-20-21(14-18)37-17-36-20/h7-9,13-14H,2-6,10-12,15-17H2,1H3,(H,27,32)(H,28,31)

InChI Key

FXQDCLLBYWSWDU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2

Origin of Product

United States

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